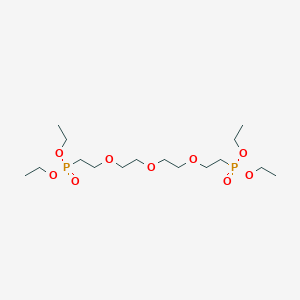

PEG3-bis-(ethyl phosphonate)

Descripción

Propiedades

IUPAC Name |

1-(2-diethoxyphosphorylethoxy)-2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O9P2/c1-5-22-26(17,23-6-2)15-13-20-11-9-19-10-12-21-14-16-27(18,24-7-3)25-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTMAYYRMOPOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to PEG3-bis-(ethyl phosphonate): Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of PEG3-bis-(ethyl phosphonate), a bifunctional linker increasingly utilized in advanced drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs) and targeted drug delivery systems.

Core Properties of PEG3-bis-(ethyl phosphonate)

PEG3-bis-(ethyl phosphonate) is a short-chain polyethylene (B3416737) glycol (PEG) derivative featuring a diethyl phosphonate (B1237965) group at each terminus. The central PEG3 core imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the molecules it is incorporated into. The terminal phosphonate ester groups serve as versatile chemical handles for conjugation or as functional moieties for targeting.

Physicochemical Characteristics

The fundamental physicochemical properties of PEG3-bis-(ethyl phosphonate) are summarized in the table below. These characteristics are crucial for its application in the precise design of complex therapeutic molecules.

| Property | Value | Source(s) |

| Molecular Weight | 434.40 g/mol | [1][] |

| Molecular Formula | C₁₆H₃₆O₉P₂ | [1][] |

| CAS Number | 160625-24-1 | [1][] |

| Appearance | Colorless to light yellow oil or solid | General |

| Purity | Typically ≥95% | General |

| Solubility | Soluble in water and most organic solvents | [1] |

| Storage Conditions | -20°C for long-term storage | [] |

| Canonical SMILES | CCOP(=O)(CCOCCOCCOCCP(=O)(OCC)OCC)OCC | [1] |

Functional Properties and Their Implications

The unique combination of a PEG core and terminal phosphonate esters endows this linker with several functional advantages in drug development. The following table outlines these properties and their relevance.

| Functional Property | Description | Implication in Drug Development |

| Hydrophilicity | The ethylene (B1197577) glycol repeats in the PEG chain are highly hydrophilic. | Improves the aqueous solubility of hydrophobic drug molecules, which is a common challenge in drug development. Can help to mitigate non-specific binding and aggregation. In PROTACs, it can enhance cell permeability and improve the pharmacokinetic profile.[3][4] |

| Biocompatibility | PEG is a well-established biocompatible polymer with low toxicity and immunogenicity. | Reduces the risk of adverse immune reactions and improves the safety profile of the final drug conjugate. The "stealth" properties of PEG can reduce uptake by the reticuloendothelial system (RES), leading to longer circulation times.[4] |

| Bifunctionality | Possesses two reactive phosphonate ester groups at either end. These can be hydrolyzed to phosphonic acids or used in further chemical modifications. | Allows for the straightforward linkage of two different molecular entities, which is the fundamental principle of PROTACs (connecting a target protein binder and an E3 ligase ligand). Can be used to create homodimers of a drug molecule. |

| Metal Chelation | The phosphonate groups have a strong affinity for metal ions.[5] | Can be used to develop imaging agents for techniques like MRI or PET by chelating paramagnetic or radioactive metal ions.[5] This property can also be exploited for metal chelation therapies. |

| Surface Adhesion | Phosphonates are known to form stable bonds with metal oxide surfaces.[6] | Enables the functionalization of nanoparticles (e.g., iron oxide nanoparticles) for targeted drug delivery or diagnostic applications. Can be used to modify the surface of medical implants to improve biocompatibility. |

Experimental Protocols

This section provides representative experimental protocols for the synthesis and application of PEG-bis-(phosphonate ester) linkers. These are generalized procedures and may require optimization for specific applications.

Representative Synthesis of a Short-Chain PEG-bis-(diethyl phosphonate)

This protocol describes a general method for the synthesis of a short-chain PEG-bis-(diethyl phosphonate) via a Michaelis-Arbuzov-type reaction.

Materials:

-

Short-chain PEG-bis-halide (e.g., 1,8-dibromo-3,6-dioxaoctane)

-

Triethyl phosphite (B83602)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the short-chain PEG-bis-halide (1 equivalent) in anhydrous toluene.

-

Add triethyl phosphite (2.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield the pure PEG-bis-(diethyl phosphonate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

General Protocol for PROTAC Synthesis using a Bifunctional PEG Linker

This protocol outlines a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker.[3] This example assumes the linker has been functionalized with orthogonal reactive groups (e.g., a carboxylic acid and an azide).

Materials:

-

POI ligand with a terminal alkyne group

-

E3 ligase ligand with a primary amine (e.g., pomalidomide (B1683931) derivative)

-

HOOC-PEG-N₃ linker

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Click chemistry reagents: Copper(II) sulfate (B86663) pentahydrate, Sodium ascorbate (B8700270)

-

Solvents: Anhydrous DMF, tert-Butanol (B103910), Water

-

Purification supplies: Preparative HPLC

Procedure:

Step 1: Coupling of E3 Ligase Ligand to the Linker

-

Dissolve the E3 ligase ligand (1 equivalent) and the HOOC-PEG-N₃ linker (1.1 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (B1210297).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

Step 2: Click Chemistry Reaction to Attach POI Ligand

-

Dissolve the purified E3 ligase-linker intermediate (1 equivalent) and the alkyne-functionalized POI ligand (1.2 equivalents) in a mixture of tert-butanol and water (e.g., 1:1 v/v).

-

Add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) to the solution.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Applications in Drug Development and Visualized Workflows

The bifunctional and hydrophilic nature of PEG3-bis-(ethyl phosphonate) makes it a valuable tool in modern drug development.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The linker is a critical component that dictates the efficacy of the PROTAC.

Role of the PEG3-bis-(ethyl phosphonate) Linker:

-

Solubility and Permeability: The hydrophilic PEG chain can improve the solubility and cell permeability of the often large and lipophilic PROTAC molecule.

-

Ternary Complex Formation: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimized linker orients the two proteins for efficient ubiquitination of the target protein.

Targeted Drug Delivery

The phosphonate moieties of PEG3-bis-(ethyl phosphonate) can be exploited for targeted drug delivery applications, such as targeting bone tissue or functionalizing nanoparticles.

Workflow for Nanoparticle Functionalization:

-

Synthesis/Procurement: Obtain the PEG3-bis-(ethyl phosphonate) linker and the nanoparticles (e.g., superparamagnetic iron oxide nanoparticles - SPIONs).

-

Hydrolysis (Optional): The terminal ethyl phosphonate esters can be hydrolyzed to phosphonic acids to enhance binding to metal oxide surfaces.

-

Conjugation: The linker is conjugated to a therapeutic agent or imaging moiety at one end.

-

Surface Functionalization: The nanoparticle suspension is incubated with the linker-drug conjugate, allowing the phosphonate group to bind to the nanoparticle surface.

-

Purification and Characterization: The functionalized nanoparticles are purified from excess reagents and characterized for size, surface charge, and drug loading.

Conclusion

PEG3-bis-(ethyl phosphonate) is a versatile and valuable building block in modern medicinal chemistry and drug delivery. Its well-defined structure, combining the beneficial properties of a hydrophilic PEG spacer with the versatile reactivity and targeting capabilities of terminal phosphonate esters, makes it an attractive choice for the development of sophisticated therapeutics like PROTACs and targeted nanoparticle systems. Further research into the synthesis of derivatives of this linker and their application in novel drug conjugates will continue to expand its utility in addressing complex therapeutic challenges.

References

Synthesis and Characterization of PEG3-bis-(ethyl phosphonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEG3-bis-(ethyl phosphonate) is a hydrophilic, bifunctional linker molecule increasingly utilized in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). Its polyethylene (B3416737) glycol (PEG) backbone imparts favorable solubility and pharmacokinetic properties, while the terminal ethyl phosphonate (B1237965) groups provide reactive handles for conjugation to targeting ligands and E3 ligase recruiters. This technical guide provides a comprehensive overview of the synthesis and characterization of PEG3-bis-(ethyl phosphonate), offering detailed experimental protocols and data interpretation for researchers in the field.

Synthesis of PEG3-bis-(ethyl phosphonate)

The synthesis of PEG3-bis-(ethyl phosphonate) is most effectively achieved through a Michaelis-Arbuzov reaction. This classic organophosphorus reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, resulting in the formation of a phosphonate. In this case, a dihalogenated triethylene glycol derivative serves as the electrophile, and triethyl phosphite acts as the nucleophilic phosphorus reagent.

Proposed Synthetic Scheme

The overall synthetic transformation can be depicted as follows:

Mechanism of action of PEG3-bis-(ethyl phosphonate) linkers

An In-depth Technical Guide on the Core Mechanism of Action of PEG3-bis-(ethyl phosphonate) Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PEG3-bis-(ethyl phosphonate) linker is a homobifunctional chemical entity increasingly utilized in the development of targeted therapeutics, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its core mechanism of action, which is intrinsically linked to its chemical structure and relative stability in biological systems. While often the "mechanism of action" of a linker implies a cleavage event to release a payload, in the context of its primary application in PROTACs, the PEG3-bis-(ethyl phosphonate) linker's function is primarily to act as a stable bridge, optimally positioning two distinct protein-binding ligands.

Chemical Structure and Physicochemical Properties

The fundamental structure of PEG3-bis-(ethyl phosphonate) consists of a triethylene glycol (PEG3) spacer flanked by two ethyl phosphonate (B1237965) groups.

The polyethylene (B3416737) glycol (PEG) component imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugate[1][2][3]. The terminal ethyl phosphonate groups provide reactive sites for conjugation to other molecules.

Core Mechanism of Action: A Stable Scaffold for PROTACs

In its primary application, the PEG3-bis-(ethyl phosphonate) linker serves as the backbone of a PROTAC. A PROTAC is a heterobifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[4][5][6][7].

The mechanism is as follows:

-

Ternary Complex Formation: The PROTAC, containing the PEG3-bis-(ethyl phosphonate) linker, simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex[5]. The linker's length and flexibility are critical for enabling and stabilizing this complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC molecule is released and can participate in further cycles of target protein degradation[5].

In this catalytic cycle, the linker is not consumed or cleaved. Its "action" is to maintain the structural integrity of the PROTAC and to provide the optimal spatial arrangement for the formation of the ternary complex. Therefore, stability is a key attribute of this linker in its intended application.

Stability of the Ethyl Phosphonate Linkage

The ethyl phosphonate ester bond is generally considered to be relatively stable in biological systems. While certain enzymes, such as phosphodiesterases and phosphatases, can hydrolyze phosphonate esters, simple dialkyl phosphonates often exhibit significant stability in mammalian systems[8][9][]. This contrasts with more labile ester linkages that are intentionally designed for cleavage.

The stability of the PEG3-bis-(ethyl phosphonate) linker in circulation is advantageous for PROTACs, as it ensures that the molecule remains intact to perform its function. Premature cleavage would lead to the inactivation of the PROTAC.

Table 1: Comparative Stability of Various Linker Chemistries

| Linker Type | Condition | Half-life / % Remaining | Reference |

| Phosphonate Esters (general) | Mammalian Systems | Generally reported as stable | [9] |

| Phosphoramidate | pH 7.4 | Stable | [11] |

| pH 4.5 | t½ = 42 h | [11] | |

| Valine-Citrulline | Human Plasma | Stable | [12] |

| Mouse Plasma | Susceptible to cleavage by carboxylesterase 1C | [12] | |

| Human Liver Lysosomes (pH 4.7) | ~70% release in 4 hours | [13] | |

| Hydrazone | Human Plasma | ~50% remaining after 2 days | [13] |

| Disulfide | Human Plasma | ~80% remaining after 3-4 days | [13] |

Potential for Cleavage

Although designed for stability, it is conceivable that under certain intracellular conditions, particularly within the enzyme-rich environment of the lysosome, slow hydrolysis of the ethyl phosphonate esters could occur. This would likely be mediated by non-specific esterases or phosphatases. However, for its primary use in PROTACs which act in the cytoplasm and nucleus, significant cleavage is generally not expected or desired.

If this linker were to be repurposed for an application requiring payload release, such as in an antibody-drug conjugate (ADC) designed for lysosomal degradation, the cleavage kinetics would need to be thoroughly investigated. The acidic environment of the lysosome (pH 4.5-5.0) and the presence of various hydrolases could potentially contribute to the breakdown of the phosphonate ester bond[12].

Experimental Protocols for Stability Assessment

To empirically determine the stability of a linker such as PEG3-bis-(ethyl phosphonate) within a specific conjugate, in vitro stability assays are essential.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker-drug conjugate in plasma, mimicking its stability in circulation.

Methodology:

-

Preparation: A stock solution of the test compound (e.g., a PROTAC synthesized using the PEG3-bis-(ethyl phosphonate) linker) is prepared in a suitable solvent like DMSO.

-

Incubation: The test compound is incubated in plasma (human, mouse, or rat) at a final concentration typically in the low µM range at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Sample Preparation: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to precipitate plasma proteins. The samples are then centrifuged.

-

Analysis: The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the intact test compound remaining at each time point[14].

Protocol 2: Lysosomal Stability Assay

Objective: To evaluate the linker's susceptibility to cleavage in a simulated lysosomal environment.

Methodology:

-

Preparation: The test compound is incubated with isolated liver lysosomes (from human, rat, or mouse) in an appropriate acidic buffer (e.g., pH 4.5-5.0).

-

Incubation: The mixture is incubated at 37°C.

-

Time Points: Aliquots are collected at various intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: The reaction is stopped, often by adding a quenching solution and precipitating proteins.

-

Analysis: The samples are analyzed by LC-MS to quantify the amount of intact compound and any released fragments[13][15].

Conclusion

The PEG3-bis-(ethyl phosphonate) linker is a valuable tool in modern drug design, particularly for the construction of PROTACs. Its core mechanism of action is not based on cleavage but on providing a stable, hydrophilic spacer that facilitates the formation of a productive ternary complex between a target protein and an E3 ubiquitin ligase. The ethyl phosphonate ester linkages are generally stable under physiological conditions, which is a desirable feature for this application. While enzymatic hydrolysis is a theoretical possibility, especially in degradative cellular compartments like the lysosome, this linker is primarily employed in contexts where its structural integrity is paramount to its function. Any application of this linker that requires payload release would necessitate a thorough empirical investigation of its cleavage kinetics.

References

- 1. benchchem.com [benchchem.com]

- 2. Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymic hydrolysis of phosphonate esters. | Semantic Scholar [semanticscholar.org]

- 4. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 8. Hydrolysis of phosphonate esters catalyzed by 5'-nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A click-ready pH-triggered phosphoramidate-based linker for controlled release of monomethyl auristatin E - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

Key features and benefits of using PEG3-bis-(ethyl phosphonate)

An In-Depth Technical Guide to PEG3-bis-(ethyl phosphonate)

PEG3-bis-(ethyl phosphonate) is a versatile bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. Its unique architecture, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) core flanked by two ethyl phosphonate (B1237965) groups, offers a compelling combination of properties. This guide delves into the core features and benefits of PEG3-bis-(ethyl phosphonate), presenting a comprehensive overview of its applications, supported by quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Core Features of PEG3-bis-(ethyl phosphonate)

PEG3-bis-(ethyl phosphonate) is characterized by a central triethylene glycol (PEG3) chain, which imparts hydrophilicity and flexibility. The terminal ethyl phosphonate groups are key to its functionality, enabling strong and stable interactions with metal ions and surfaces.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C16H36O9P2 | [1] |

| Molecular Weight | 434.40 g/mol | [1] |

| Appearance | Colorless to light yellow oil | - |

| Solubility | Soluble in water and common organic solvents | [2] |

Key Benefits and Applications

The unique structural attributes of PEG3-bis-(ethyl phosphonate) translate into several key benefits, making it a valuable tool in various research and development areas.

Enhanced Solubility and Biocompatibility

The PEG component of the molecule significantly increases the aqueous solubility of conjugated compounds, a crucial factor for in vivo applications.[2] PEG is well-established for its ability to improve the pharmacokinetic profiles of therapeutic agents by reducing renal clearance and minimizing non-specific interactions.

PROTAC Linker Technology

A primary application of PEG3-bis-(ethyl phosphonate) is as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation through the ubiquitin-proteasome system.[1] The PEG3 linker provides the necessary flexibility and spatial orientation to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[3]

Workflow for PROTAC Synthesis using a PEG Linker:

Caption: General workflow for synthesizing a PROTAC molecule using a PEG linker.

Gene Delivery Systems

The phosphonate groups of PEG3-bis-(ethyl phosphonate) can interact with cationic polymers or lipids used in non-viral gene delivery vectors. This PEGylation strategy can shield the positive charge of the vector, reducing cytotoxicity and non-specific interactions with blood components, thereby prolonging circulation time and improving tumor targeting.[4]

Experimental Workflow for Evaluating Gene Delivery Efficiency:

Caption: A typical experimental workflow to assess the efficiency of a gene delivery vector.

Metal Chelation and Imaging

The bisphosphonate moieties exhibit a strong affinity for divalent and trivalent metal ions. This chelating property makes PEG3-bis-(ethyl phosphonate) a candidate for the development of agents for metal detoxification and as a component in contrast agents for medical imaging.

Experimental Protocols

While specific protocols for PEG3-bis-(ethyl phosphonate) are often proprietary or application-dependent, the following sections provide generalized methodologies for its key applications.

General Protocol for PROTAC Synthesis with a PEG Linker

This protocol outlines the steps for synthesizing a PROTAC molecule using a bifunctional PEG linker.

Materials:

-

Amine-functionalized Protein of Interest (POI) ligand

-

Hydroxy-PEG-acid linker (as a representative bifunctional PEG linker)

-

Amine-containing E3 ligase ligand

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA, TEA)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Purification supplies (e.g., HPLC system, silica (B1680970) gel)

Procedure:

-

Synthesis of POI-Linker Intermediate:

-

Dissolve the Hydroxy-PEG-acid linker (1.0 equivalent) and the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.

-

Add the coupling reagents and a suitable base.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the POI-linker intermediate by flash column chromatography or preparative HPLC.[5]

-

-

Synthesis of the Final PROTAC:

-

Activate the terminal hydroxyl group of the purified POI-linker intermediate (e.g., by tosylation).

-

Dissolve the activated intermediate and the amine-containing E3 ligase ligand (1.0 equivalent) in an anhydrous solvent like DMF.

-

Add a suitable base and stir the reaction, typically at an elevated temperature, until completion.

-

Purify the final PROTAC molecule using preparative HPLC.[5]

-

Protocol for Assessing PROTAC-Mediated Protein Degradation

This protocol describes a general workflow for evaluating the efficacy of a synthesized PROTAC in degrading a target protein.[6]

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC molecule

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer

-

Primary antibody specific for the target protein

-

Secondary antibody

-

Loading control antibody (e.g., anti-actin)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24-48 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

-

Western Blot Analysis:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary antibody against the target protein and the loading control.

-

Incubate with the appropriate secondary antibody and visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein levels to the loading control.

-

Determine the extent of protein degradation for each PROTAC concentration.

-

Signaling Pathways and Mechanisms of Action

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs utilizing a PEG3-bis-(ethyl phosphonate) linker function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

Mechanism of Metal Ion Chelation

The two phosphonate groups of PEG3-bis-(ethyl phosphonate) can form stable coordination complexes with metal ions. This interaction is fundamental to its application in metal chelation therapies and as a component of imaging agents.

Caption: A simplified diagram illustrating the chelation of a metal ion by PEG3-bis-(ethyl phosphonate).

Conclusion

PEG3-bis-(ethyl phosphonate) is a highly valuable and versatile molecule for researchers in drug discovery and development. Its inherent properties of hydrophilicity, biocompatibility, and bifunctionality make it an excellent choice as a linker in PROTACs and for the surface modification of gene delivery vectors. Furthermore, its metal-chelating capabilities open up possibilities in diagnostic and therapeutic applications. The information and protocols provided in this guide serve as a foundational resource for scientists looking to leverage the unique advantages of PEG3-bis-(ethyl phosphonate) in their research.

References

An In-Depth Technical Guide to the Hydrophilicity and Solubility of PEG3-bis-(ethyl phosphonate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEG3-bis-(ethyl phosphonate) is a bifunctional linker molecule that leverages the advantageous properties of both polyethylene (B3416737) glycol (PEG) and phosphonate (B1237965) groups. The triethylene glycol (PEG3) core imparts significant hydrophilicity, enhancing the aqueous solubility of conjugated molecules. The terminal ethyl phosphonate groups provide reactive handles for conjugation and can interact with biological targets. This technical guide provides a comprehensive overview of the hydrophilicity and solubility characteristics of PEG3-bis-(ethyl phosphonate), alongside a representative synthesis protocol and illustrations of its application in drug delivery and targeted protein degradation.

Physicochemical Properties

PEG3-bis-(ethyl phosphonate) is characterized by a molecular formula of C16H36O9P2 and a molecular weight of approximately 434.4 g/mol . The molecule's structure, featuring a flexible PEG chain and polar phosphonate esters, dictates its physicochemical behavior.

Hydrophilicity

Table 1: Representative Hydrophilicity Data for Short-Chain PEGylated Phosphonates

| Parameter | Representative Value | Method of Determination | Significance in Drug Development |

| Calculated logP | -1.0 to 0.5 | Computational (e.g., ALOGPS, ChemDraw) | Predicts the partitioning of a molecule between aqueous and lipid phases. A low or negative logP indicates hydrophilicity and likely poor membrane permeability on its own. |

| Water Contact Angle | 20° - 40° | Goniometry on a functionalized surface | Measures the hydrophilicity of a surface. Lower angles indicate greater hydrophilicity and improved "wettability." |

Note: The values presented in this table are estimations based on the properties of structurally similar short-chain PEGylated molecules and should be considered representative.

Solubility

The solubility of PEG3-bis-(ethyl phosphonate) is a critical parameter for its application in biological and pharmaceutical contexts. Its PEG core ensures good solubility in a range of polar solvents.

Table 2: Representative Solubility Profile of PEG3-bis-(ethyl phosphonate)

| Solvent | Qualitative Solubility | Representative Quantitative Solubility (g/L) | Comments |

| Water | Highly Soluble | > 100 | The hydrophilic PEG chain drives high aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | Highly Soluble | > 100 | Soluble in physiologically relevant aqueous buffers. |

| Ethanol | Soluble | > 50 | The ethyl phosphonate groups and the ether linkages contribute to solubility in polar protic solvents. |

| Methanol | Soluble | > 50 | Similar to ethanol, good solubility is expected. |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 50 | A common polar aprotic solvent for organic compounds; good solubility is anticipated. |

| Dichloromethane (DCM) | Soluble | > 20 | The organic character of the ethyl groups and the PEG backbone allows for some solubility in less polar organic solvents. |

| Hexane (B92381) | Insoluble | < 1 | As a non-polar solvent, hexane is unlikely to dissolve the highly polar PEG3-bis-(ethyl phosphonate). |

Note: The quantitative solubility values are estimations for a molecule of this class and should be experimentally verified.

Representative Experimental Protocol: Synthesis of PEG3-bis-(ethyl phosphonate)

This protocol describes a plausible synthetic route to PEG3-bis-(ethyl phosphonate) based on established methods for the synthesis of PEGylated bisphosphonates.

Materials

-

Triethylene glycol

-

Tosyl chloride or Mesyl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Diethyl phosphite (B83602)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene (B28343)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure

Step 1: Ditosylation/Dimesylation of Triethylene Glycol

-

Dissolve triethylene glycol (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine (2.2 equivalents) to the solution.

-

Slowly add a solution of tosyl chloride or mesyl chloride (2.1 equivalents) in anhydrous THF to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ditosylated/dimesylated triethylene glycol.

-

Purify the product by flash column chromatography on silica gel.

Step 2: Synthesis of PEG3-bis-(ethyl phosphonate)

-

In a separate flask under an inert atmosphere, add sodium hydride (2.2 equivalents) to anhydrous toluene.

-

Cool the suspension to 0 °C.

-

Slowly add diethyl phosphite (2.2 equivalents) to the sodium hydride suspension and stir for 30 minutes at room temperature.

-

Add a solution of the purified ditosylated/dimesylated triethylene glycol (1 equivalent) in anhydrous toluene to the reaction mixture.

-

Heat the reaction mixture to reflux and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain PEG3-bis-(ethyl phosphonate).

Characterization

The final product should be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight.

Applications in Drug Development

The unique properties of PEG3-bis-(ethyl phosphonate) make it a valuable tool in drug development, particularly as a hydrophilic linker.

Use in Proteolysis Targeting Chimeras (PROTACs)

PEG3-bis-(ethyl phosphonate) can be employed as a linker in the synthesis of PROTACs.[1][] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary spacing and flexibility for the two ends of the PROTAC to engage their respective protein targets effectively. Its hydrophilicity can also improve the overall solubility and pharmacokinetic properties of the PROTAC molecule.

Caption: Logical workflow of a PROTAC utilizing a PEG linker.

General Drug Delivery Applications

Beyond PROTACs, PEG3-bis-(ethyl phosphonate) can be used as a linker to attach drugs to various delivery systems, such as nanoparticles, antibodies, or other targeting moieties. The hydrophilic PEG chain can help to:

-

Increase the aqueous solubility of hydrophobic drugs.

-

Prolong the circulation half-life by reducing renal clearance and recognition by the immune system.

-

Provide a flexible spacer between the drug and the delivery vehicle, which can be crucial for the drug's interaction with its target.

Caption: Application of PEG3-bis-(ethyl phosphonate) in drug delivery.

Conclusion

PEG3-bis-(ethyl phosphonate) is a valuable and versatile hydrophilic linker for applications in drug development and the broader life sciences. Its triethylene glycol core provides excellent water solubility, which can be conferred to conjugated molecules, thereby improving their formulation and pharmacokinetic properties. The terminal ethyl phosphonate groups offer convenient handles for bioconjugation. While specific experimental data for this compound remains limited in publicly accessible literature, its properties can be reliably inferred from the well-understood chemistry of polyethylene glycols and phosphonates. The representative data and protocols provided in this guide offer a solid foundation for researchers and scientists to incorporate PEG3-bis-(ethyl phosphonate) into their drug design and delivery strategies. Experimental validation of the presented representative data is strongly encouraged for specific applications.

References

The Chelating Properties of PEG3-bis-(ethyl phosphonate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative data on the chelating properties of PEG3-bis-(ethyl phosphonate). This guide synthesizes information on the well-documented chelating behavior of analogous bisphosphonate and phosphonate (B1237965) compounds to provide a comprehensive overview of the expected properties and experimental considerations for PEG3-bis-(ethyl phosphonate).

Introduction to PEG3-bis-(ethyl phosphonate) and its Chelating Potential

PEG3-bis-(ethyl phosphonate) is a bifunctional molecule incorporating a polyethylene (B3416737) glycol (PEG) linker and two ethyl phosphonate groups. While it is primarily recognized for its role as a PROTAC (Proteolysis Targeting Chimera) linker in targeted protein degradation, the presence of the bis-(ethyl phosphonate) moiety imparts significant potential for metal ion chelation.[1][][3] The phosphonate groups are known to form stable complexes with a variety of metal ions, a property that is critical in various biomedical applications, from drug delivery to the treatment of bone diseases.[4][5]

The ethyl phosphonate groups in PEG3-bis-(ethyl phosphonate) are expected to engage in coordination with metal cations. This interaction is foundational to the broader class of bisphosphonates, which exhibit a strong affinity for divalent and trivalent metal ions.[6][7] This guide will delve into the anticipated chelating properties of PEG3-bis-(ethyl phosphonate), drawing parallels from established research on similar phosphonate-containing molecules.

Core Principles of Bisphosphonate Chelation

Bisphosphonates are characterized by their P-C-P backbone. The phosphonate groups, with their negatively charged oxygen atoms at physiological pH, act as effective ligands for metal ions. Chelation involves the formation of multiple coordinate bonds between the phosphonate groups and a single central metal atom, resulting in a stable, ring-like structure known as a chelate.[7]

The general chelating behavior of bisphosphonates suggests that PEG3-bis-(ethyl phosphonate) would coordinate with metal ions through the oxygen atoms of its two phosphonate groups. The PEG linker provides spatial flexibility, potentially influencing the coordination geometry and stability of the resulting metal complex.

Anticipated Metal Ion Interactions

Based on the extensive literature on bisphosphonate-metal ion interactions, PEG3-bis-(ethyl phosphonate) is expected to form complexes with a range of metal ions. The stability of these complexes is dictated by factors such as the nature of the metal ion (charge, size), the pH of the medium, and the solvent system.

Table 1: Expected Metal Ion Coordination with PEG3-bis-(ethyl phosphonate) (Based on Analogous Bisphosphonates)

| Metal Ion | Expected Coordination Behavior | Potential Applications |

| Ca(II) | High affinity, forming stable complexes. This is a hallmark of bisphosphonates, leading to their accumulation in bone tissue.[5][6] | Bone targeting for drug delivery, treatment of osteoporosis.[5] |

| Mg(II) | Forms stable complexes, often studied in conjunction with Ca(II) for biological relevance.[6][8] | Modulation of enzymatic processes, biomedical implants. |

| Zn(II) | Known to form coordination complexes with bisphosphonates.[6][8] | Antibacterial agents, enzyme inhibition studies. |

| Cu(II) | Forms stable chelates with phosphonate ligands.[6] | Catalysis, potential anticancer applications. |

| Fe(II)/Fe(III) | Strong chelation is expected, a property utilized in iron overload therapies with other chelators. | Iron chelation therapy, contrast agents for MRI. |

| Other Divalent/Trivalent Metals | Bisphosphonates are known to coordinate with a variety of other metal ions including Ni(II), Co(II), and Cr(III).[6] | Diverse applications in catalysis, materials science, and medicine. |

Experimental Protocols for Characterizing Chelation

The determination of the chelating properties of PEG3-bis-(ethyl phosphonate) would involve a series of well-established analytical techniques. The following protocols are generalized from methods used for other phosphonate and bisphosphonate compounds.

Potentiometric Titration for Stability Constant Determination

This is a fundamental method to determine the stability constants of metal-ligand complexes.

Methodology:

-

Solution Preparation: Prepare solutions of PEG3-bis-(ethyl phosphonate), the metal salt of interest (e.g., CaCl₂, MgCl₂), and a strong base (e.g., NaOH) of known concentrations in a suitable ionic strength medium (e.g., 0.1 M KCl) to maintain constant activity coefficients.[9]

-

Titration: Titrate a solution containing the ligand and the metal ion with the standardized base.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated glass electrode.

-

Data Analysis: The titration data (pH vs. volume of base added) is processed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[10]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during the binding of a ligand to a metal ion, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: Prepare solutions of PEG3-bis-(ethyl phosphonate) and the metal salt in the same buffer to minimize heats of dilution.

-

ITC Experiment: Fill the sample cell with the metal ion solution and the injection syringe with the ligand solution.

-

Titration: Perform a series of injections of the ligand into the sample cell while monitoring the heat change.

-

Data Analysis: The resulting thermogram is analyzed to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.

Spectroscopic Methods (UV-Vis, NMR) for Structural and Binding Analysis

Spectroscopic techniques can provide evidence of complex formation and information about the structure of the chelate.

-

UV-Vis Spectrophotometry: If the metal-ligand complex has a distinct chromophore, changes in the UV-Vis spectrum upon titration of the ligand with the metal ion can be used to determine the binding stoichiometry and affinity.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for studying phosphonate-containing compounds. Changes in the chemical shift of the phosphorus nucleus upon addition of a metal ion can confirm coordination and provide insights into the structure of the complex.

Visualizing Chelation and Experimental Workflows

Chelation of a Metal Ion

The following diagram illustrates the general concept of a bisphosphonate, such as the functional end of PEG3-bis-(ethyl phosphonate), chelating a divalent metal ion.

Caption: Conceptual diagram of a bisphosphonate chelating a metal ion (M²⁺).

Experimental Workflow for Stability Constant Determination

This diagram outlines a typical workflow for determining metal-ligand stability constants using potentiometric titration.

Caption: Workflow for potentiometric titration to determine stability constants.

Conclusion and Future Directions

While direct experimental data for the chelating properties of PEG3-bis-(ethyl phosphonate) is not currently available in the public domain, the well-established chemistry of bisphosphonates provides a strong foundation for predicting its behavior. It is anticipated that PEG3-bis-(ethyl phosphonate) will exhibit significant chelating activity towards a variety of metal ions, particularly divalent cations like Ca²⁺ and Mg²⁺. This inherent property, combined with its role as a PROTAC linker, opens up possibilities for the development of novel therapeutic agents with dual functionalities, such as targeted protein degradation coupled with metal ion modulation or targeted delivery to bone tissue.

Future research should focus on the experimental determination of the stability constants and thermodynamic parameters for the interaction of PEG3-bis-(ethyl phosphonate) with biologically and pharmaceutically relevant metal ions. Such studies will be crucial for unlocking the full potential of this molecule in drug development and other biomedical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. labsolu.ca [labsolu.ca]

- 4. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]

- 5. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potentiating Bisphosphonate-based Coordination Complexes to Treat Osteolytic Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Potentiating bisphosphonate-based coordination complexes to treat osteolytic metastases - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 9. Interaction between [(η6-p-cym)M(H2O)3]2+ (MII = Ru, Os) or [(η5-Cp*)M(H2O)3]2+ (MIII = Rh, Ir) and Phosphonate Derivatives of Iminodiacetic Acid: A Solution Equilibrium and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alanplewis.com [alanplewis.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to PEG3-bis-(ethyl phosphonate) for Researchers and Drug Development Professionals

Introduction: PEG3-bis-(ethyl phosphonate) is a discrete polyethylene (B3416737) glycol (dPEG®) linker molecule integral to the advancement of novel therapeutic modalities, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use in research and drug development.

Core Chemical and Physical Properties

PEG3-bis-(ethyl phosphonate) is a hydrophilic linker characterized by a short polyethylene glycol chain terminating in ethyl phosphonate (B1237965) groups at both ends. This structure imparts valuable properties for its application in bioconjugation and drug design.

| Property | Value | Reference |

| CAS Number | 160625-24-1 | [1] |

| Chemical Formula | C16H36O9P2 | [1] |

| Molecular Weight | 434.4 g/mol | [1] |

| Appearance | Varies (typically a liquid or semi-solid) | |

| Solubility | Soluble in water and many organic solvents | [1] |

| Purity | Typically >95% | |

| Storage | Recommended storage at -20°C | [1] |

Applications in Drug Development

The primary application of PEG3-bis-(ethyl phosphonate) is as a flexible, hydrophilic linker in the construction of PROTACs.[2][] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4][5]

The key advantages of incorporating a PEG linker like PEG3-bis-(ethyl phosphonate) include:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these relatively large and complex structures.[1]

-

Improved Pharmacokinetics: PEGylation can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, potentially leading to a more favorable pharmacokinetic profile.

-

Optimal Linker Length: The three PEG units provide a specific length and flexibility that can be crucial for enabling the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

A representative, though not specific, protocol for the conjugation of a bifunctional linker like PEG3-bis-(ethyl phosphonate) in the final step of a PROTAC synthesis is outlined below. This protocol assumes the prior synthesis of a warhead for the protein of interest (POI) and a ligand for the E3 ligase, each with a suitable functional group for conjugation.

Protocol: Final Amide Coupling Step in PROTAC Synthesis

This protocol describes the coupling of a carboxylic acid-functionalized POI ligand to an amine-functionalized E3 ligase-linker intermediate.

Materials:

-

E3 Ligase-Linker-Amine intermediate (1.0 equivalent)

-

Protein of Interest (POI) Ligand-Carboxylic Acid (1.2 equivalents)

-

HATU (1,1'-[Azobis(methylidene)]bis[1H-benzotriazole]-3-ide-hexafluorophosphate) (1.5 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl acetate

-

Saturated aqueous NaHCO3

-

Brine

-

Anhydrous Na2SO4

-

Preparative HPLC system

-

LC-MS system

-

NMR spectrometer

-

High-resolution mass spectrometer (HRMS)

Procedure:

-

In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI Ligand-Carboxylic Acid and HATU in anhydrous DMF.

-

Add DIPEA to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the E3 Ligase-Linker-Amine intermediate in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by LC-MS, NMR, and HRMS to confirm its identity and purity.

Signaling Pathways and Workflows

The central mechanism of action for a PROTAC is the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation.

Caption: PROTAC-mediated protein degradation pathway.

The development and evaluation of a PROTAC incorporating PEG3-bis-(ethyl phosphonate) follows a structured workflow.

Caption: General workflow for PROTAC drug discovery and development.

References

- 1. PEG3-bis-(ethyl phosphonate), 160625-24-1 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biopharma.co.uk [biopharma.co.uk]

- 6. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

Applications of PEG3-bis-(ethyl phosphonate) in Biomedical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEG3-bis-(ethyl phosphonate) is a hydrophilic, bifunctional linker molecule increasingly utilized in biomedical research, particularly in the development of targeted therapeutics and advanced drug delivery systems. Its structure, featuring a short polyethylene (B3416737) glycol (PEG) chain flanked by two ethyl phosphonate (B1237965) groups, imparts unique properties that are advantageous for a range of applications. This technical guide provides an in-depth overview of the core applications of PEG3-bis-(ethyl phosphonate), including its role as a linker in Proteolysis Targeting Chimeras (PROTACs), its utility in forming stable conjugates for drug delivery, and its potential in bone-targeting applications. This document summarizes key quantitative data from related studies, outlines relevant experimental protocols, and presents signaling pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding of its biomedical potential.

Introduction to PEG3-bis-(ethyl phosphonate)

PEG3-bis-(ethyl phosphonate) is a chemical entity characterized by a tri-ethylene glycol spacer with a diethyl phosphonate group at each terminus. The PEG component enhances aqueous solubility and can improve the pharmacokinetic properties of conjugated molecules.[1][2] The ethyl phosphonate moieties serve as versatile chemical handles for conjugation and can also act as mimics of phosphate (B84403) groups, enabling interaction with specific biological targets.[3] Notably, the bisphosphonate character suggests a strong affinity for calcium, making it a candidate for bone-targeting applications.[3] One of the primary commercial applications of this linker is in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[4][]

Core Applications in Biomedical Research

The unique structural features of PEG3-bis-(ethyl phosphonate) lend it to several key areas of biomedical research:

-

PROTAC Linker: The hydrophilic and flexible nature of the PEG3 chain is advantageous in the design of PROTACs.[][7] The linker's length and composition are critical for the effective formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[][8] The PEG component can improve the solubility and cell permeability of the entire PROTAC molecule.[][7]

-

Drug Delivery and Conjugation: The bifunctional nature of PEG3-bis-(ethyl phosphonate) allows for its use in conjugating various molecules, such as small molecule drugs, peptides, or imaging agents.[3] PEGylation, in general, is a well-established strategy to improve the pharmacokinetic profiles of therapeutic agents by increasing their hydrodynamic radius, which can reduce renal clearance and extend circulation half-life.[9][]

-

Bone-Targeting Applications: Bisphosphonates are known to have a high affinity for hydroxyapatite, the mineral component of bone.[11][12] This property can be exploited to deliver therapeutic or imaging agents specifically to bone tissue. While direct studies on PEG3-bis-(ethyl phosphonate) for bone targeting are limited, the presence of the bisphosphonate-like moieties suggests its potential in this area.

-

Gene Therapy and Nanoparticle Functionalization: The phosphonate groups can form stable complexes with metal ions and have been utilized in gene therapy to form stable complexes with plasmid DNA, potentially leading to enhanced stability and improved gene expression.[3] Additionally, PEGylated phosphonates can be used to coat nanoparticles to improve their stability and circulation time in vivo.

Quantitative Data

Direct quantitative data for PEG3-bis-(ethyl phosphonate) in biomedical applications is not extensively available in the public domain. However, data from studies on structurally related PEGylated bisphosphonates and molecules with PEG3 linkers can provide valuable insights into its expected performance.

Table 1: Representative Pharmacokinetic and Physicochemical Properties of PEGylated Conjugates

| Parameter | Molecule | Value | Application Context | Reference |

| Blood Half-Life (t½) | ⁸⁹Zr-radiolabeled antibody with PEG3 linker | Rapid excretion of metabolites | In vivo imaging | [1] |

| In Vitro Cytotoxicity (IC₅₀) | Affibody-MMAE conjugate with PEG4K linker | 4.5-fold reduction vs. non-PEGylated | Antibody-Drug Conjugate | [13] |

| Maximum Tolerated Dose (MTD) | Affibody-MMAE conjugate with PEG10K linker | > 4-fold higher vs. non-PEGylated | Antibody-Drug Conjugate | [13] |

Note: This table presents data from related molecules to infer the potential properties of conjugates containing a PEG3-bis-(ethyl phosphonate) linker. The specific values will be highly dependent on the nature of the conjugated molecules.

Table 2: Representative PROTAC Performance Metrics with PEG Linkers

| Parameter | PROTAC System | Linker | Value | Cell Line | Reference |

| Half-maximal degradation concentration (DC₅₀) | Generic PROTAC | PEG (variable length) | Dependent on linker length | Varies | [] |

| Maximum degradation (Dmax) | Generic PROTAC | PEG (variable length) | Dependent on linker length | Varies | [] |

Note: Optimal linker length for PROTACs is target- and E3 ligase-dependent. The PEG3 linker's length of approximately 10 atoms falls within the commonly effective range for many PROTACs.

Experimental Protocols

Detailed experimental protocols for the specific use of PEG3-bis-(ethyl phosphonate) are not widely published. The following are generalized protocols based on standard methodologies for the synthesis of related compounds and their evaluation.

General Protocol for Conjugation of a Small Molecule to PEG3-bis-(ethyl phosphonate)

This protocol describes a conceptual workflow for conjugating a small molecule amine to one end of PEG3-bis-(ethyl phosphonate) via an amide bond, leaving the other ethyl phosphonate end available for further modification or for its inherent biological activity.

-

Activation of a Carboxylic Acid Derivative: If the small molecule has a carboxylic acid, it first needs to be activated. Dissolve the small molecule in a suitable anhydrous solvent (e.g., DMF or DCM). Add an activating agent such as HBTU or HATU (1.2 equivalents) and a base like DIPEA (2.0 equivalents). Stir at room temperature for 30 minutes.

-

Amine Coupling: To the activated carboxylic acid, add a solution of an amino-PEG3-bis-(ethyl phosphonate) derivative (1.0 equivalent) in the same anhydrous solvent.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

-

Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

In Vitro Evaluation of a PEG3-bis-(ethyl phosphonate)-containing PROTAC

This protocol outlines the key steps to assess the efficacy of a PROTAC synthesized using a PEG3-bis-(ethyl phosphonate) linker.

-

Cell Culture: Culture the target human cancer cell line (e.g., a line known to express the protein of interest) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Western Blotting for Protein Degradation:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities to determine the extent of protein degradation (DC₅₀ and Dmax).

-

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Seed cells in 96-well plates.

-

Treat with a serial dilution of the PROTAC for a longer duration (e.g., 72 hours).

-

Add the viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).

-

Calculate the half-maximal inhibitory concentration (IC₅₀) of the PROTAC on cell growth.

-

Cellular Uptake Assay for PEGylated Compounds

This protocol provides a general method to assess the cellular uptake of a fluorescently labeled compound conjugated with PEG3-bis-(ethyl phosphonate).

-

Fluorescent Labeling: Synthesize a derivative of the PEG3-bis-(ethyl phosphonate) conjugate that includes a fluorescent tag (e.g., FITC or a rhodamine dye).

-

Cell Treatment: Plate cells on glass coverslips in a multi-well plate. Treat the cells with the fluorescently labeled conjugate for various time points.

-

Fixation and Staining: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 if intracellular targets are to be visualized. The nucleus can be counterstained with DAPI.

-

Microscopy: Mount the coverslips on microscope slides and visualize the cellular uptake and subcellular localization of the fluorescent conjugate using a fluorescence or confocal microscope.

-

Quantitative Analysis (Flow Cytometry): For a quantitative measure of uptake, treat cells in suspension with the fluorescent conjugate, wash to remove excess probe, and analyze the fluorescence intensity of individual cells using a flow cytometer.

Signaling Pathways and Mechanisms of Action

The biological effects of molecules containing PEG3-bis-(ethyl phosphonate) are determined by the nature of the conjugated moieties.

PROTAC Mechanism of Action

When used as a linker in a PROTAC, PEG3-bis-(ethyl phosphonate) facilitates the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation via the ubiquitin-proteasome system.[8][14]

Caption: General mechanism of action for a PROTAC.

Bisphosphonate Mechanism of Action in Bone

The ethyl phosphonate groups of the linker are structurally related to bisphosphonates, which are potent inhibitors of bone resorption. Nitrogen-containing bisphosphonates primarily act by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway in osteoclasts.[11][12][15][16] This disrupts the prenylation of small GTPases, which is essential for osteoclast function and survival, ultimately leading to apoptosis.

Caption: Inhibition of the mevalonate pathway in osteoclasts.

Conclusion

PEG3-bis-(ethyl phosphonate) is a valuable and versatile tool in the arsenal (B13267) of biomedical researchers and drug developers. While direct, comprehensive studies on this specific molecule are emerging, its constituent parts—a short PEG linker and terminal ethyl phosphonate groups—are well-characterized in various applications. As a PROTAC linker, it offers a balance of hydrophilicity and length that can be crucial for achieving potent protein degradation. In drug conjugation, it holds the promise of improving the pharmacokinetic profiles of therapeutic agents. Furthermore, its structural similarity to bisphosphonates opens up avenues for the development of bone-targeted therapies and diagnostics. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers looking to harness the potential of PEG3-bis-(ethyl phosphonate) in their work. Further research is warranted to fully elucidate the specific quantitative performance and optimal applications of this promising bifunctional linker.

References

- 1. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. PEG-bis-(ethyl phosphonate) | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. researchgate.net [researchgate.net]

- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 12. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystallographic and thermodynamic characterization of phenylaminopyridine bisphosphonates binding to human farnesyl pyrophosphate synthase | PLOS One [journals.plos.org]

PEG3-bis-(ethyl phosphonate): A Symmetric Linker for Advanced Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PEG3-bis-(ethyl phosphonate) is a symmetric, hydrophilic linker molecule increasingly utilized in the rational design of novel therapeutics, particularly in the field of targeted protein degradation. Comprising a tri-ethylene glycol (PEG3) backbone flanked by two ethyl phosphonate (B1237965) groups, this linker offers a unique combination of properties, including enhanced aqueous solubility and the potential for specific interactions with biological targets. This technical guide provides a comprehensive overview of the core attributes of PEG3-bis-(ethyl phosphonate), its potential applications in drug development, and generalized experimental protocols for its use in constructing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). While specific examples of conjugates using this exact linker are not yet prevalent in peer-reviewed literature, this document consolidates the current understanding of its constituent parts to guide researchers in its effective application.

Introduction to PEG3-bis-(ethyl phosphonate)

PEG3-bis-(ethyl phosphonate) is a chemical tool designed for the synthesis of complex bioconjugates.[1][2] Its structure is characterized by a central, flexible tri-ethylene glycol chain, which imparts hydrophilicity.[3] This is a critical feature for improving the solubility and pharmacokinetic profiles of often-hydrophobic drug molecules.[4][5] The molecule is symmetric, possessing identical ethyl phosphonate groups at both termini.[6] This symmetry can be advantageous in synthetic strategies that involve the simultaneous or sequential attachment of two different molecular entities.

The ethyl phosphonate moieties are of particular interest due to their ability to form stable complexes with metal ions and cations.[6] This property suggests potential applications beyond PROTACs, including in the development of drug delivery systems, gene therapy vectors, and as stabilizers for pharmaceutical formulations.[6]

Physicochemical Properties

A clear understanding of the physicochemical properties of PEG3-bis-(ethyl phosphonate) is essential for its effective use in drug design and synthesis. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C16H36O9P2 | [1][] |

| Molecular Weight | 434.40 g/mol | [1] |

| CAS Number | 160625-24-1 | [1][] |

| Appearance | Varies (typically a liquid or oil) | N/A |

| Solubility | Soluble in aqueous media | [3] |

| Purity | Commercially available up to >98% | [3] |

| Storage | Recommended at -20°C | [8] |

Core Applications in Drug Development

The primary application for which PEG3-bis-(ethyl phosphonate) is marketed is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][]

Role in PROTACs

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[4][9] A PROTAC typically consists of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[10][11]

The linker is a critical determinant of a PROTAC's efficacy.[11] Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[9][11] The hydrophilic and flexible nature of the PEG3 backbone in PEG3-bis-(ethyl phosphonate) can help to optimize the spatial orientation of the two ligands and improve the solubility of the entire PROTAC molecule.[4][12]

Caption: The PROTAC-mediated protein degradation pathway.

While no specific quantitative data (e.g., DC50, Dmax) for PROTACs utilizing PEG3-bis-(ethyl phosphonate) is currently available in the public domain, the general principles of PROTAC design suggest that this linker could be a valuable component in the development of new protein degraders. The optimal linker length and composition must be determined empirically for each target and E3 ligase pair.[13]

Other Potential Applications

The phosphonate groups in this linker open up possibilities for other advanced applications:

-

Targeted Radionuclide Therapy: Phosphonates are known to chelate radiometals. This linker could potentially be used to conjugate a targeting moiety (e.g., a small molecule or peptide) to a therapeutic radioisotope for targeted cancer therapy.

-

Drug Delivery: The ability of phosphonates to interact with metal ions could be exploited in the design of drug delivery systems that target bone or other tissues with high calcium concentrations.[6][14]

-

Gene Therapy: PEG-bis-(ethyl phosphonate) has been suggested for use in gene therapy due to the ability of the phosphonate groups to form stable complexes with plasmid DNA, potentially leading to enhanced stability and transfection efficiency.[6]

Experimental Protocols

The following are generalized protocols for the synthesis of the linker and its subsequent use in PROTAC assembly. These are intended as illustrative examples, and specific reaction conditions may require optimization.

Representative Synthesis of a Symmetric PEG-bis-phosphonate Linker

Materials:

-

1,8-Dibromo-3,6-dioxaoctane (the halogenated PEG3 precursor)

-

Triethyl phosphite (B83602)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of 1,8-dibromo-3,6-dioxaoctane in anhydrous toluene, add an excess of triethyl phosphite.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for an extended period (e.g., 24-48 hours).

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess triethyl phosphite under reduced pressure.

-

Purify the resulting crude product, PEG3-bis-(ethyl phosphonate), by column chromatography on silica (B1680970) gel to obtain the pure linker.

Caption: A generalized workflow for the synthesis of a PEG-bis-phosphonate linker.

Representative Protocol for PROTAC Synthesis using a Symmetric Linker

This protocol describes a possible two-step approach for conjugating two different ligands ("Ligand A" and "Ligand B") to a symmetric linker like PEG3-bis-(ethyl phosphonate). This would first involve the creation of a mono-functionalized linker-ligand intermediate.

Step 1: Mono-conjugation of Ligand A

Materials:

-

PEG3-bis-(ethyl phosphonate)

-

Ligand A with a suitable reactive group (e.g., a primary alcohol)

-

Coupling reagents (e.g., a phosphoramidite (B1245037) coupling or other suitable activation method for the phosphonate)

-

Anhydrous solvent (e.g., DMF or DCM)

Procedure:

-

Dissolve a molar excess of PEG3-bis-(ethyl phosphonate) in the anhydrous solvent under an inert atmosphere.

-

Add Ligand A to the solution.

-

Introduce the appropriate coupling reagents to facilitate the reaction between one of the ethyl phosphonate groups and the reactive group on Ligand A.

-

Stir the reaction at room temperature or with gentle heating, monitoring by LC-MS.

-

Once sufficient formation of the mono-adduct is observed, quench the reaction.

-

Purify the "Ligand A - Linker - Ethyl Phosphonate" intermediate using preparative HPLC.

Step 2: Conjugation of Ligand B

Materials:

-

Purified "Ligand A - Linker - Ethyl Phosphonate" intermediate

-

Ligand B with a suitable reactive group

-

Coupling reagents

-

Anhydrous solvent

Procedure:

-

Dissolve the purified intermediate in the anhydrous solvent.

-

Add Ligand B to the solution.

-

Introduce the coupling reagents to react the remaining ethyl phosphonate group with Ligand B.

-

Stir the reaction until completion, as monitored by LC-MS.

-

Quench the reaction and remove the solvent under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC.

Caption: A representative two-step workflow for PROTAC synthesis.

Conclusion

PEG3-bis-(ethyl phosphonate) is a promising symmetric linker for the development of advanced therapeutics. Its hydrophilic PEG core offers advantages in terms of solubility and pharmacokinetics, while the terminal ethyl phosphonate groups provide versatile handles for conjugation and potential for unique biological interactions. Although detailed studies on conjugates incorporating this specific linker are yet to be widely published, the principles of PROTAC design and the known properties of its constituent parts strongly suggest its utility. This guide provides a foundational understanding to aid researchers in exploring the potential of PEG3-bis-(ethyl phosphonate) in their drug discovery and development programs. Further empirical investigation is necessary to fully elucidate its performance in various therapeutic constructs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PEG3-bis-(ethyl phosphonate), 160625-24-1 | BroadPharm [broadpharm.com]